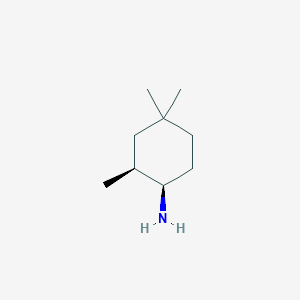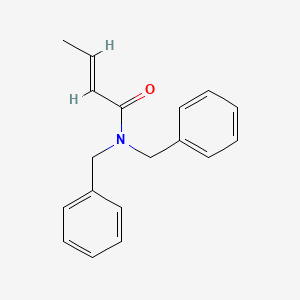
(S)-4-(1-Aminoethyl)phenol(R)-2-hydroxysuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is a chiral compound that consists of a phenolic group and a succinate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an aminoethyl group, followed by esterification with ®-2-hydroxysuccinic acid. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The amino group can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the succinate moiety can undergo nucleophilic substitution reactions with alkyl halides to form ethers
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinones.
Reduction: Secondary amines.
Substitution: Ethers.
Wissenschaftliche Forschungsanwendungen
(S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The aminoethyl group can interact with receptors or transporters, modulating their function. The succinate moiety may participate in metabolic pathways, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Aminoethylphenol: Similar structure but lacks the succinate moiety.
2-Hydroxysuccinic acid: Contains the succinate moiety but lacks the phenolic and aminoethyl groups.
Uniqueness: (S)-4-(1-Aminoethyl)phenol ®-2-hydroxysuccinate is unique due to its combination of a phenolic group, an aminoethyl group, and a succinate moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C12H17NO6 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
4-[(1S)-1-aminoethyl]phenol;(2R)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C8H11NO.C4H6O5/c1-6(9)7-2-4-8(10)5-3-7;5-2(4(8)9)1-3(6)7/h2-6,10H,9H2,1H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m01/s1 |
InChI-Schlüssel |
DAXZTBVSSNGGTB-DUDYXQCISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)O)N.C([C@H](C(=O)O)O)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)O)N.C(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



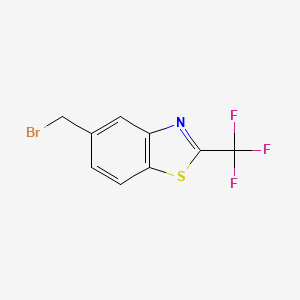
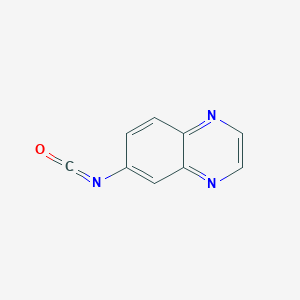
![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)
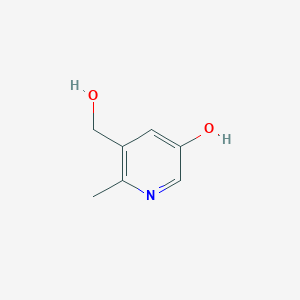

![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)
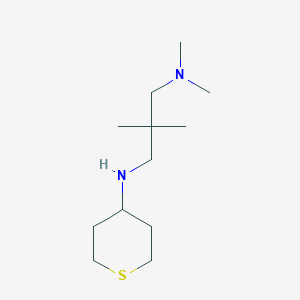
![methyl 4-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13030077.png)
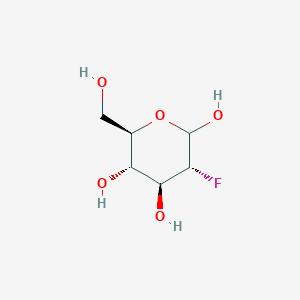
![8-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13030089.png)

